molecular formula C7H8F3N3O3 B8019914 1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole

1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole

Cat. No.: B8019914
M. Wt: 239.15 g/mol
InChI Key: ATSYYDXQQYRJSR-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with ethyl, nitro, and trifluoroethoxy groups

Preparation Methods

The synthesis of 1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of Substituents:

    Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pressure, and the use of catalysts to achieve the desired product.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole can be compared with similar compounds such as:

    1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)pyrazolidine: This compound shares the trifluoroethoxy and nitro groups but differs in the pyrazole ring substitution.

    4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole: Lacks the ethyl group, providing a basis for comparison in terms of reactivity and applications.

Properties

IUPAC Name

1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O3/c1-2-12-3-5(13(14)15)6(11-12)16-4-7(8,9)10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSYYDXQQYRJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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